molecular formula C12H13NO2S2 B2981286 N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide CAS No. 1351622-01-9

N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide

Cat. No.: B2981286
CAS No.: 1351622-01-9
M. Wt: 267.36
InChI Key: GHGFZRBQHCHSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide is a synthetic organic compound characterized by a bifunctional structure that incorporates two thiophene rings, a hydroxy-substituted propyl linker, and a carboxamide group . Its molecular formula is C₁₂H₁₃NO₂S₂, with a molecular weight of 267.36 g/mol . The compound features a thiophene-3-carboxamide moiety, which contributes aromaticity and hydrogen-bonding capability via the amide group, and a 2-hydroxy-2-(thiophen-2-yl)propyl chain, which introduces stereoelectronic effects from the hydroxyl group and π-conjugation from the thiophen-2-yl substituent . Thiophene is a privileged pharmacophore in medicinal chemistry, ranked 4th among sulfur-containing moieties in US FDA-approved small drug molecules over the last decade . Thiophene derivatives are widely studied for their applications in pharmaceuticals, organic electronics, and catalysis . This compound serves as a valuable building block in the synthesis of more complex thiophene derivatives for scientific research . It exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for investigation in drug development due to its pharmacological profile . The mechanism of action is theorized to involve interaction with specific molecular targets, where the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This could include the inhibition of certain kinases or interaction with DNA, affecting cell proliferation and apoptosis . The synthesis can be achieved through various routes, with one common method involving the condensation reaction of thiophene-3-carboxylic acid with 2-hydroxy-2-(thiophen-2-yl)propylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-12(15,10-3-2-5-17-10)8-13-11(14)9-4-6-16-7-9/h2-7,15H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGFZRBQHCHSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-3-carboxylic acid with 2-hydroxy-2-(thiophen-2-yl)propylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyl group in the target compound enhances polarity compared to the methyl group in its analog , likely increasing solubility in polar solvents like water or ethanol. Thiophen-2-yl vs. Thiophen-3-yl: Positional isomerism influences electronic properties. Thiophen-2-yl may enhance conjugation with the amide group, affecting UV-Vis absorption or redox behavior .

Furan in the acrylamide analog replaces one thiophene, reducing sulfur content and altering π-π stacking interactions.

Physicochemical and Reactivity Trends

  • Boiling/Melting Points : Data gaps exist for the target compound, but analogs with hydroxyl groups (e.g., ) typically exhibit higher melting points due to hydrogen bonding.
  • Reactivity :
    • The hydroxyl group in the target compound may participate in esterification or oxidation reactions, unlike the methyl group in .
    • Thiophene rings are susceptible to electrophilic substitution (e.g., sulfonation, halogenation), with regioselectivity influenced by substituent positions .

Computational and Experimental Insights

For example:

  • HOMO-LUMO Gaps : Thiophene derivatives often exhibit narrow bandgaps (~3–4 eV), suitable for optoelectronic applications.
  • Hydrogen-Bonding Capacity : The hydroxyl and amide groups may stabilize intermolecular interactions in crystal lattices or supramolecular assemblies.

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H16N2O4S2C_{17}H_{16}N_{2}O_{4}S_{2} and a molecular weight of 376.45 g/mol. Its structure is characterized by the presence of a furan moiety and thiophene groups, which are known for their biological relevance.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from thiophene derivatives and furan precursors. The reaction conditions often include refluxing in solvents such as ethanol to achieve high yields. For instance, one study reported a yield of 92% for a similar thiophene-containing compound synthesized via condensation reactions involving isophthalohydrazide and thiophene-2-carbaldehyde .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing furan and thiophene moieties. For example, derivatives similar to N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide have shown promising results against SARS-CoV-2. A related compound demonstrated an IC50 value of 1.55 μM, indicating significant inhibitory activity against viral proteases .

Antibacterial Properties

The presence of thiophene rings has been associated with antibacterial activity. Research indicates that five-membered heterocycles like thiophene can interfere with bacterial cell function. Compounds designed with these structures often exhibit enhanced potency against various bacterial strains .

The biological mechanisms through which N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide exerts its effects are still under investigation. However, it is hypothesized that the interactions between the thiophene groups and target proteins may involve:

  • Hydrogen bonding : The hydroxyl group in the compound may form hydrogen bonds with active sites in target enzymes.
  • π-π stacking interactions : The aromatic nature of both furan and thiophene can facilitate stacking interactions with nucleobases or protein residues.

Toxicity and Safety Profile

Preliminary cytotoxicity assays have indicated that compounds based on similar structures exhibit low toxicity profiles, with CC50 values exceeding 100 μM in cell lines such as Vero and MDCK . This suggests a favorable safety margin for potential therapeutic applications.

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on furan-thiophene derivatives identified several compounds with significant antiviral activity against SARS-CoV-2 main protease (Mpro). These findings underscore the importance of structural modifications in enhancing biological activity .
CompoundIC50 (μM)Cytotoxicity (CC50 μM)
F8-B221.55>100
F8-S4310.76>100

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